(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

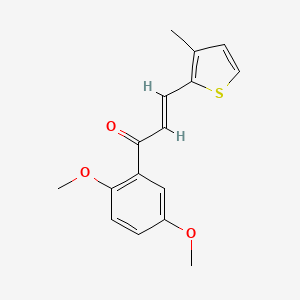

The compound (2E)-1-(2,5-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative synthesized via the Claisen-Schmidt condensation, a classic method for chalcone formation involving aromatic aldehydes and ketones . Structurally, it features a 2,5-dimethoxyphenyl group at the carbonyl end and a 3-methylthiophen-2-yl group at the α,β-unsaturated ketone terminus (Figure 1). Its molecular formula is C₁₄H₁₄O₃S, with a molecular weight of 274.33 g/mol (CAS: 941717-87-9) .

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-11-8-9-20-16(11)7-5-14(17)13-10-12(18-2)4-6-15(13)19-3/h4-10H,1-3H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSDNYEKLAZES-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164183 | |

| Record name | (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941717-91-5 | |

| Record name | (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941717-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a prop-2-en-1-one backbone with methoxy substitutions on the phenyl ring and a methylthiophenyl moiety. The molecular formula is with a molecular weight of approximately 288.36 g/mol .

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, often conducted under reflux conditions in ethanol or methanol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. Studies have shown that chalcone derivatives can be effective against various strains of bacteria and fungi .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. It is believed that the anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways. In vitro studies suggest that this compound can reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .

Anticancer Properties

One of the most promising areas of research involves the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation in various cancer types, including breast and colon cancers. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this chalcone derivative significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be lower than those for standard chemotherapeutic agents, indicating superior efficacy .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, this compound was administered to mice subjected to inflammatory stimuli. Results showed a marked decrease in edema and inflammatory cytokine levels compared to control groups .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antimicrobial : Disruption of bacterial membranes and inhibition of key metabolic enzymes.

- Anti-inflammatory : Inhibition of NF-kB signaling pathways and reduction of pro-inflammatory cytokines.

- Anticancer : Induction of apoptosis and cell cycle arrest through modulation of oncogenic pathways.

Scientific Research Applications

Anticancer Activity

Chalcone derivatives, including (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, have been studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives and evaluated their cytotoxicity against different cancer cell lines. The results showed that the compound exhibited significant activity against breast cancer cells (MCF-7), with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 13 | 64 µg/mL |

| Candida albicans | 12 | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent suitable for further exploration in pharmaceutical applications .

Organic Photovoltaics

Chalcone derivatives are being investigated for their use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells.

Research Findings

A recent study demonstrated that blending this chalcone derivative with conducting polymers improved the power conversion efficiency by approximately 20%, making it a candidate for future solar energy applications .

Building Block for Synthesis

This compound serves as an essential building block in organic synthesis, particularly in the creation of more complex molecular structures. Its reactivity allows it to participate in various chemical reactions such as Michael additions and aldol condensations.

Synthesis Example

The synthesis of substituted flavonoids from this compound has been reported. By employing a simple reaction protocol involving base-catalyzed cyclization, researchers successfully produced flavonoid derivatives with enhanced biological activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones vary significantly based on substituents on their aryl rings, which influence electronic properties, solubility, and biological interactions. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Electronic Comparison

Antiproliferative Activity

- The target compound’s 3-methylthiophen-2-yl group may enhance membrane permeability due to its hydrophobic nature, similar to indolyl chalcones like 3h , which showed IC₅₀ values of 12–25 μM against MCF-7 and HCT116 cancer cells .

- Chlorinated derivatives (e.g., dichlorothiophene analogs) exhibit lower antiproliferative activity (IC₅₀ > 50 μM) due to reduced cellular uptake from high hydrophobicity .

Antioxidant and Radioprotective Effects

- Biphenyl chalcones (e.g., C7 : (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one) demonstrated DPPH scavenging efficacy (EC₅₀ = 18 μM), attributed to methoxy groups’ electron-donating effects .

Toxicity Profiles

Physicochemical and Pharmacokinetic Properties

- Solubility : Methoxy-rich derivatives (e.g., compound 8 ) exhibit higher aqueous solubility than halogenated analogs due to hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-1-(2,5-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and 3-methylthiophene-2-carbaldehyde. Key parameters include:

- Solvent selection : Use ethanol or methanol for high yields, as polar protic solvents enhance keto-enol tautomerization .

- Catalysts : NaOH or piperidine (5–10 mol%) to accelerate enolate formation .

- Temperature : Reflux conditions (~70–80°C) for 6–8 hours to ensure completion . Purity is confirmed via TLC, and recrystallization in ethanol improves yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

Methodological Answer: Essential techniques include:

- 1H NMR : Confirm the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-alkene protons) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and aromatic C–H bending .

- Single-crystal XRD : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking) .

- UV-Vis : Compare experimental λmax with time-dependent DFT (TD-DFT) calculations to validate electronic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?

Methodological Answer: Perform DFT calculations (B3LYP/6-311++G(d,p)) to:

- Optimize geometry and compare bond lengths/angles with XRD data .

- Calculate HOMO-LUMO energies to predict reactivity indices (electrophilicity, chemical hardness) and correlate with experimental UV-Vis spectra .

- Use TD-DFT to simulate electronic transitions, adjusting solvent parameters (e.g., PCM model) to match experimental λmax .

Q. What methodological approaches are used to assess the antimicrobial activity of this compound, and how are results interpreted?

Methodological Answer:

- Broth microdilution assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include ciprofloxacin (positive) and DMSO (negative). Activity is classified as moderate if MICs are 50–100 µg/mL .

- Mechanistic insights : Correlate activity with electron-withdrawing groups (e.g., methoxy) enhancing membrane disruption .

Q. How does crystal packing influence the physicochemical properties of this compound?

Methodological Answer: Analyze XRD data to identify:

- Intermolecular interactions : Hydrogen bonds (C–H⋯O) and π-π stacking between aromatic rings stabilize the crystal lattice .

- Conformational rigidity : The E-configuration and planar structure minimize steric hindrance, affecting solubility and melting point .

Q. How can researchers address contradictions between experimental UV-Vis spectra and computational predictions?

Methodological Answer:

- Re-examine sample purity : Impurities (e.g., unreacted starting materials) may cause spectral shifts .

- Adjust computational parameters : Include solvent effects (e.g., ethanol polarity) in TD-DFT simulations .

- Validate with multiple methods : Cross-check λmax using UV-Vis and fluorescence spectroscopy .

Q. What strategies quantify the electrophilicity of this compound for reactivity studies?

Methodological Answer: Calculate global electrophilicity index (ω) using HOMO-LUMO energies:

Q. How do structural modifications (e.g., thiophene substitution) alter biological or electronic properties?

Methodological Answer:

- Introduce electron-donating groups (e.g., –OCH₃) to the thiophene ring to enhance π-electron density and antimicrobial potency .

- Replace 3-methylthiophene with halogenated analogs (e.g., Cl) to study effects on antioxidant activity via DPPH radical scavenging assays .

Q. What experimental designs evaluate solvatochromic behavior in this chalcone derivative?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.